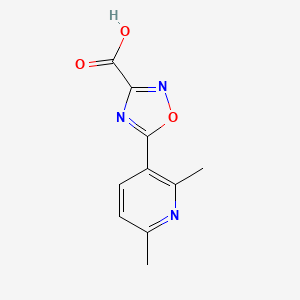

5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

5-(2,6-dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C10H9N3O3/c1-5-3-4-7(6(2)11-5)9-12-8(10(14)15)13-16-9/h3-4H,1-2H3,(H,14,15) |

InChI Key |

JMCBZRCHVPXLBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=NC(=NO2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

One of the most common and reliable methods to synthesize 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclodehydration reaction between amidoximes and carboxylic acid derivatives (esters or acids). This method is directly applicable to the preparation of this compound by using the corresponding amidoxime of 2,6-dimethylpyridin-3-yl nitrile and a suitable carboxylic acid or its ester.

Procedure: Amidoximes are reacted with methyl or ethyl esters of carboxylic acids in the presence of a superbase medium such as sodium hydroxide in dimethyl sulfoxide at room temperature. The reaction times range from 4 to 24 hours, with yields varying from 11% to 90% depending on substituents and conditions. Purification is typically straightforward by crystallization or extraction.

Advantages: This one-pot method provides a versatile route with moderate to excellent yields and avoids harsh conditions.

Limitations: The presence of active groups like –OH or –NH2 in the carboxylic acid ester can limit the reaction efficiency.

Vilsmeier Reagent Activation of Carboxylic Acids

Another effective synthetic approach involves the activation of the carboxylic acid group using Vilsmeier reagents to facilitate amidoxime cyclization.

Procedure: The carboxylic acid is activated by reaction with Vilsmeier reagent, followed by addition of the amidoxime. This method typically affords good to excellent yields (61–93%) and allows a one-pot synthesis with simple purification.

Application: This method is suitable for synthesizing oxadiazoles with diverse substitution patterns, including pyridinyl groups.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Though less common for this specific compound, 1,3-dipolar cycloaddition of nitrile oxides with nitriles has been reported for 1,2,4-oxadiazole formation.

Challenges: This method suffers from poor reactivity of nitrile triple bonds, side reactions like nitrile oxide dimerization, and often requires expensive catalysts such as platinum(IV).

Catalytic Improvement: Platinum(IV)-catalyzed cycloaddition under mild conditions has been demonstrated but is limited by poor solubility of starting materials and low yields.

One-Pot Synthesis from Nitriles and Amidoximes (Parallel Chemistry Optimization)

A notable method optimized for parallel synthesis involves the in situ formation of amidoximes from nitriles, followed by cyclodehydration with carboxylic acids.

Method A: Direct reaction of pre-formed amidoximes with carboxylic acids using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF, followed by cyclodehydration at 100 °C in the presence of triethylamine. This method yields the oxadiazole in moderate to good yields (~66% reported for similar compounds).

Method B: Two-step in situ amidoxime formation from nitriles and hydroxylamine hydrochloride in ethanol, followed by reaction with carboxylic acids and cyclodehydration as above. This method is efficient and scalable for library synthesis.

Industrial and Patent-Related Preparation Insights

Patent literature provides practical process details for related oxadiazole compounds, often involving amidoxime intermediates and acid chloride activation.

A patent (CA2858025A1) describes preparation routes involving:

Formation of amidoximes from hydroxylamine and nitriles.

Conversion of carboxylic acids to acid chlorides using thionyl chloride (SOCl2) or oxalyl chloride.

Coupling amidoximes with acid chlorides in solvents such as N,N-dimethylacetamide (DMAc) with pyridine as base at elevated temperatures (~110 °C).

Isolation and purification by crystallization from solvents like dichloromethane/ethanol or toluene/formic acid mixtures.

Recrystallization protocols from propan-2-ol and formic acid or isopropanol/formic acid mixtures are common to obtain high-purity crystalline products suitable for pharmaceutical use.

Comparative Data Table of Key Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Carboxylic Acid Ester in NaOH/DMSO | Amidoximes, methyl/ethyl esters | RT, 4–24 h | 11–90% | One-pot, mild | Sensitive to –OH, –NH2 groups |

| Amidoxime + Carboxylic Acid with Vilsmeier Reagent Activation | Amidoximes, carboxylic acids | One-pot, moderate temp | 61–93% | Good yields, simple purification | Use of reactive Vilsmeier reagent |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles | Pt(IV) catalyst, mild | Low to moderate | Mild conditions | Expensive catalyst, low yields |

| One-pot Amidoxime Formation + Coupling (EDC/HOAt) | Nitriles, hydroxylamine, carboxylic acids | RT to 100 °C, 24 h | ~66% | Scalable, efficient | Requires coupling agents |

| Acid Chloride Coupling (Patent process) | Amidoximes, acid chlorides | DMAc, pyridine, 110 °C | Good | Industrially viable | Requires acid chloride prep |

Research Discoveries and Considerations

The 1,2,4-oxadiazole ring is a privileged scaffold in drug design due to its bioisosteric mimicry of amides and esters, enhancing metabolic stability and modulating physicochemical properties.

Preparation methods have evolved towards greener, one-pot, and more efficient protocols, but challenges remain in balancing yield, reaction time, and substrate scope.

The presence of the 2,6-dimethylpyridin-3-yl substituent may influence solubility and reactivity, necessitating tailored reaction conditions such as solvent choice and temperature control.

Recent advances in photoredox catalysis and mechanochemistry hold promise for future environmentally friendly syntheses but require further optimization for this compound class.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The 1,2,4-oxadiazole ring in the target compound distinguishes it from other heterocycles, such as pyrrolidones (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid, CAS 42346-68-9, from ). Pyrrolidones exhibit higher polarity and hydrogen-bonding capacity due to their lactam structure, whereas oxadiazoles are more rigid and electron-deficient, influencing their binding affinities in biological systems .

Substituent Effects

The dimethylpyridine group in the target compound enhances lipophilicity compared to simpler pyridine derivatives. For example, the furo[2,3-b]pyridine derivative in incorporates fluorophenyl and trifluoroethylamino groups, which drastically alter solubility and metabolic stability. The absence of such electronegative substituents in the target compound may favor better membrane permeability but reduce target specificity .

Functional Group Contributions

The carboxylic acid group in the target compound enables salt formation and hydrogen bonding, similar to 1-methyl-5-oxopyrrolidine-3-carboxylic acid ().

Comparative Data Table

*LogP values are extrapolated from structural analogs due to lack of direct data.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s oxadiazole-pyridine linkage may require multi-step synthesis, similar to the furopyridine derivative in , which involves palladium-catalyzed couplings and cyclizations .

- Evidence Gaps : The provided materials lack empirical data (e.g., solubility, IC50 values) for the target compound, necessitating caution in extrapolating conclusions.

Biological Activity

5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates an oxadiazole ring fused with a pyridine moiety and a carboxylic acid functional group, contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C${12}$H${12}$N${4}$O${3}$, with a molecular weight of approximately 244.25 g/mol. The presence of nitrogen and oxygen in the oxadiazole ring enhances its reactivity and potential as a pharmacophore in drug design.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives showed IC$_{50}$ values ranging from 92.4 µM to lower concentrations against multiple cancer types, including colon adenocarcinoma and melanoma .

Antimicrobial Properties

Oxadiazole derivatives are recognized for their antimicrobial activities. In vitro studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For example, compounds derived from the oxadiazole framework displayed strong bactericidal effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in various studies. Compounds within this class have been reported to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes involved in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA) which play roles in cancer progression and inflammation .

- Receptor Interaction : The structural features allow for interactions with various biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature.

- Cytotoxicity Induction : The compound has been shown to induce apoptosis in cancer cells through various signaling pathways which may include the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity for compounds related to this compound:

Q & A

Q. What computational methods validate discrepancies in pharmacokinetic predictions?

- Methodological Answer : Compare SwissADME’s predictions with in vivo PK studies (e.g., rodent models). Adjust parameters like tissue partition coefficients in PBPK (physiologically based pharmacokinetic) models to align with experimental AUC (area under the curve) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.